Sodium metatungstate

Beschreibung

Eigenschaften

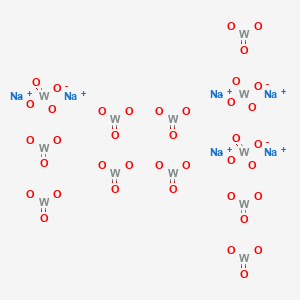

IUPAC Name |

hexasodium;dioxido(dioxo)tungsten;trioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Na.39O.12W/q6*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCSOJKJFMWYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na6O39W12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2968.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12141-67-2 | |

| Record name | Sodium metatungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (W12(OH)2O386-), sodium (1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexasodium tungstate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Metatungstate: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metatungstate, also known as sodium polytungstate, is an inorganic compound with significant applications in various scientific fields. Its high density in aqueous solutions, coupled with its low toxicity, makes it an invaluable tool in mineralogy for heavy liquid separation. Furthermore, its role as a potent inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases), particularly CD39, has brought it to the forefront of immunological and cancer research. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of this compound, along with detailed experimental protocols and a discussion of its role in cellular signaling pathways.

Molecular Structure and Formula

This compound is a polyoxometalate, a complex inorganic salt. Its chemical formula is most accurately represented as Na₆[H₂W₁₂O₄₀] .[1][2] This formula highlights the core of its structure: the metatungstate anion, [H₂W₁₂O₄₀]⁶⁻ .[1] An alternative, though less structurally descriptive, formula sometimes used is 3Na₂WO₄·9WO₃·H₂O.[1]

The metatungstate anion possesses a highly symmetrical, cage-like structure known as the Keggin structure . This structure is characterized by a central heteroatom, which in this case is effectively a protonated tetrahedron-like arrangement, surrounded by twelve tungsten oxide octahedra. These octahedra are interconnected through shared oxygen atoms. Specifically, the structure features six-coordinated tungsten(VI) centers linked by both doubly- and triply-bridging oxo ligands.[1]

Crystallographic Data

| Parameter | Value for Sodium Tungstate (Na₂WO₄) |

| Crystal System | Cubic |

| Space Group | Fd-3m |

| Unit Cell Parameter (a) | 9.128 Å |

| W-O Bond Length | 1.7830(2) Å |

| Na-O Distance | 2.378(8) Å |

Data for Sodium Tungstate (Na₂WO₄) is provided for illustrative purposes due to the lack of specific crystallographic data for this compound (Na₆[H₂W₁₂O₄₀]) in the searched literature.[3]

Physicochemical Properties

This compound is a white, crystalline solid that is highly soluble in water.[1] This high solubility allows for the preparation of dense aqueous solutions, a property central to many of its applications.

| Property | Value |

| Molar Mass | 2985.99 g/mol |

| Appearance | White crystalline powder |

| Maximum Density (aqueous solution) | 3.1 g/cm³[1] |

| Solubility in Water | High |

Experimental Protocols

Synthesis of this compound (Generalized Laboratory Procedure)

While various industrial and specialized synthesis methods exist, a general laboratory-scale preparation of a sodium polytungstate solution involves the acidification of a sodium tungstate solution. The following is a generalized protocol based on common principles of polyoxometalate synthesis.

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

pH meter

-

Heating mantle and magnetic stirrer

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution: Prepare a concentrated solution of sodium tungstate dihydrate in deionized water. Gentle heating and stirring can aid dissolution.

-

Acidification: Slowly add concentrated hydrochloric acid to the stirred sodium tungstate solution. The pH of the solution should be carefully monitored and gradually lowered to approximately 2-3. This acidification process induces the polymerization of the tungstate ions to form the metatungstate anion.

-

Reflux: The acidified solution is then typically heated to reflux for several hours to ensure the complete formation and stabilization of the [H₂W₁₂O₄₀]⁶⁻ anion.

-

Concentration and Crystallization: The solution can then be concentrated by evaporation. Upon cooling, crystalline this compound will precipitate. The crystals can be collected by filtration, washed with cold deionized water, and dried.

-

Solution Preparation: For applications requiring a heavy liquid, the crystalline this compound can be dissolved in deionized water to the desired density, which can be verified using a hydrometer.[4]

Characterization by Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystalline phase and assess the purity of the synthesized this compound.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder (e.g., zero-background silicon holder)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then carefully mounted onto the sample holder, ensuring a flat and level surface.

-

Instrument Setup: The X-ray diffractometer is set up with appropriate parameters, such as a voltage of 40 kV and a current of 40 mA for the X-ray tube.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffractogram is then analyzed. The peak positions (2θ values) are used to identify the crystalline phases present by comparison with standard diffraction databases (e.g., the ICDD PDF database). Peak broadening can also be analyzed to estimate the crystallite size using the Scherrer equation.

Characterization by Raman Spectroscopy

Objective: To probe the vibrational modes of the metatungstate anion and confirm its structural integrity.

Instrumentation:

-

Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope for sample focusing

-

Appropriate filters to remove the Rayleigh scattering

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a microscope slide.

-

Instrument Setup: The Raman spectrometer is calibrated using a known standard (e.g., a silicon wafer). The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Data Collection: The laser is focused on the sample, and the Raman spectrum is collected. The characteristic vibrational bands of the W-O bonds in the metatungstate Keggin structure are expected in the 200-1000 cm⁻¹ region.

-

Data Analysis: The positions and relative intensities of the Raman bands are analyzed and compared with literature data for polyoxotungstates to confirm the presence of the [H₂W₁₂O₄₀]⁶⁻ anion.

Role in Signaling Pathways: Inhibition of CD39

This compound is a well-documented inhibitor of the ectonucleotidase CD39. CD39 plays a critical role in the tumor microenvironment by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP). This is the initial step in the conversion of pro-inflammatory ATP into the immunosuppressive molecule adenosine.

The following diagram illustrates the CD39-mediated ATP to adenosine signaling pathway and the inhibitory action of this compound.

By inhibiting CD39, this compound prevents the breakdown of extracellular ATP. This has two key consequences in the context of cancer immunotherapy:

-

Maintenance of Pro-inflammatory ATP: Elevated levels of extracellular ATP can act as a danger signal, promoting the activation of immune cells such as dendritic cells and T-cells, thereby enhancing the anti-tumor immune response.

-

Reduction of Immunosuppressive Adenosine: The subsequent production of adenosine is blocked. Adenosine, by binding to A2A and A2B receptors on immune cells, suppresses T-cell proliferation and effector functions, thus contributing to an immunosuppressive tumor microenvironment.

The ability of this compound to modulate this critical signaling pathway underscores its potential as a therapeutic agent in oncology, aiming to reverse tumor-induced immunosuppression.

Conclusion

This compound is a multifaceted inorganic compound with a unique combination of physical and chemical properties. Its well-defined Keggin structure is central to its function, both as a high-density medium and as a specific inhibitor of the key immunological checkpoint enzyme, CD39. While further research is needed to fully elucidate its crystallographic details and to standardize laboratory synthesis protocols, its established utility in both materials science and drug development ensures its continued importance in the scientific community. This guide provides a foundational understanding for researchers and professionals working with or exploring the potential of this remarkable polyoxometalate.

References

A Comprehensive Technical Guide to the Physical Properties of Aqueous Sodium Metatungstate Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of aqueous sodium metatungstate (SMT) solutions. SMT, also known as sodium polytungstate (SPT), is a high-density, low-viscosity, and non-toxic salt, making its aqueous solutions invaluable for a range of laboratory and industrial applications, including density gradient centrifugation for separations of macromolecules, viruses, and organelles. Understanding the physical properties of these solutions—namely density, viscosity, refractive index, and electrical conductivity—is critical for the precise control and optimization of these applications.

This guide presents quantitative data, detailed experimental protocols for property measurement, and logical visualizations to elucidate the relationships between these key physical characteristics.

Core Physical Properties: Quantitative Data

The physical properties of aqueous this compound solutions are intrinsically linked to their concentration and are also influenced by temperature. The following tables summarize the quantitative data for density and viscosity.

Table 1: Density of Aqueous this compound (SMT) Solutions at 20°C

| Mass Percent (%) | Density (g/cm³) |

| 10 | 1.08 |

| 20 | 1.18 |

| 30 | 1.29 |

| 40 | 1.43 |

| 50 | 1.60 |

| 60 | 1.81 |

| 70 | 2.08 |

| 80 | 2.45 |

| 82 | 2.80 |

Note: Data is extrapolated from graphical representations provided in technical sheets and is intended for guidance.[1]

Table 2: Viscosity of Aqueous this compound (SMT) Solutions at 25°C

| Density (g/cm³) | Viscosity (cP) |

| 1.5 | ~3 |

| 2.0 | ~8 |

| 2.5 | ~20 |

| 2.8 | ~40 |

| 3.0 | ~70 |

| 3.1 | ~100 |

Note: Data is extrapolated from graphical representations. Viscosity increases significantly at higher densities.[1]

Refractive Index and Electrical Conductivity

-

Refractive Index : A saturated solution of sodium polytungstate at 20°C has a refractive index of approximately 1.555.[2] The refractive index is expected to increase with concentration.

-

Electrical Conductivity : As an electrolyte solution, aqueous sodium polytungstate is conductive. There is a maximum conductivity at a density of approximately 2.2 g/cm³, with a value of 84 mS/cm. The conductivity decreases at both lower and higher densities from this maximum.

Experimental Protocols

Accurate and reproducible measurement of the physical properties of SMT solutions is paramount for their effective use. The following sections detail the standard experimental methodologies for determining density, viscosity, refractive index, and electrical conductivity.

Density Measurement

The density of aqueous SMT solutions can be accurately determined using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

-

Cleaning and Calibration: Thoroughly clean the pycnometer with deionized water and a suitable solvent, then dry it completely. Determine and record the mass of the empty, dry pycnometer. Fill the pycnometer with deionized water of a known temperature and record the mass. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound solution, ensuring no air bubbles are present. Measure and record the mass of the filled pycnometer.

-

Calculation: The density of the SMT solution is calculated by dividing the mass of the solution (mass of filled pycnometer minus the mass of the empty pycnometer) by the calibrated volume of the pycnometer.

Methodology using a Digital Density Meter:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water as standards.

-

Sample Injection: Inject the this compound solution into the measurement cell of the density meter, ensuring the cell is completely filled and free of air bubbles.

-

Measurement: The instrument will measure the oscillation frequency of a U-shaped tube containing the sample, which is directly related to the density of the solution. The density value is typically displayed directly by the instrument.

Viscosity Measurement

The viscosity of aqueous SMT solutions can be determined using a capillary viscometer or a rotational viscometer.

Methodology using a Capillary Viscometer (e.g., Ostwald or Ubbelohde):

-

Preparation: Clean the viscometer thoroughly and dry it. Pipette a precise volume of the this compound solution into the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature.

-

Measurement: Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark. Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

Calculation: The kinematic viscosity is calculated by multiplying the efflux time by the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the solution at the same temperature.

Methodology using a Rotational Viscometer:

-

Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the SMT solution. Attach the spindle to the viscometer.

-

Sample Preparation: Place the SMT solution in a suitable container and immerse the spindle into the solution to the correct depth as indicated by the manufacturer.

-

Measurement: Allow the sample to thermally equilibrate. Start the motor and allow the reading to stabilize. The viscometer measures the torque required to rotate the spindle at a constant speed within the fluid, which is proportional to the viscosity. The viscosity value is typically displayed directly by the instrument.

Refractive Index Measurement

The refractive index of SMT solutions is typically measured using a refractometer, such as an Abbe refractometer.

Methodology using an Abbe Refractometer:

-

Calibration: Calibrate the refractometer using a standard of known refractive index, often distilled water.

-

Sample Application: Place a few drops of the this compound solution onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: Read the refractive index from the instrument's scale. Temperature control is crucial for accurate measurements, so ensure the prism is at the desired temperature.

Electrical Conductivity Measurement

The electrical conductivity of aqueous SMT solutions is measured using a conductivity meter with a conductivity probe.

Methodology using a Conductivity Meter:

-

Calibration: Calibrate the conductivity meter using standard solutions of known conductivity that bracket the expected conductivity of the SMT solution.

-

Sample Measurement: Rinse the conductivity probe with deionized water and then with a small amount of the SMT solution to be measured. Immerse the probe into the bulk of the SMT solution, ensuring the electrodes are fully submerged.

-

Reading: Gently stir the solution with the probe to ensure a representative measurement and wait for the reading to stabilize. Record the conductivity value, which is typically displayed in Siemens per meter (S/m) or a sub-multiple thereof (e.g., mS/cm, µS/cm).

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows.

Caption: Interdependence of physical properties of aqueous SMT solutions.

Caption: Workflow for density measurement using a pycnometer.

Caption: Workflow for viscosity measurement with a capillary viscometer.

This technical guide provides a foundational understanding of the key physical properties of aqueous this compound solutions. For highly sensitive applications, it is recommended that users perform their own characterizations of the specific SMT solutions being used, as properties can be affected by the purity of the salt and the water.

References

An In-depth Technical Guide on the Toxicological Profile and Handling Precautions for Sodium Metatungstate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of sodium metatungstate, a high-density salt increasingly utilized in various scientific applications. It also outlines essential handling precautions to ensure the safety of laboratory personnel. The information presented is collated from publicly available safety data sheets and scientific literature.

Toxicological Profile

This compound, with the chemical formula Na₆[H₂W₁₂O₄₀], is a polyoxometalate salt. While it is considered less toxic than many other heavy metal salts, it is not without hazards. The toxicological data for this compound and the closely related sodium tungstate are summarized below.

Acute Toxicity

Acute toxicity refers to the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time (usually 24 hours). For this compound, the primary routes of acute exposure are oral, dermal, and inhalation.

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Test Species | Endpoint | Value | References |

| Oral | Rat | LD50 | 1715 mg/kg | [1][2] |

| Dermal | Rat | LD50 | > 2000 mg/kg | [1][2] |

| Inhalation | - | - | Data not available |

LD50: The lethal dose for 50% of the test population.

Irritation and Corrosivity

This compound can cause irritation to the skin and serious damage to the eyes upon direct contact.

Table 2: Irritation and Corrosivity Data for this compound

| Endpoint | Test Species | Result | References |

| Skin Corrosion/Irritation | Rabbit | Not irritating | [1] |

| Serious Eye Damage/Eye Irritation | Rabbit | Causes serious eye damage | [1][3][4][5][6] |

Sensitization

There is limited information available regarding the potential for this compound to cause skin or respiratory sensitization.

Germ Cell Mutagenicity

Mutagenicity refers to the ability of a substance to cause genetic mutations. The Ames test, a widely used method for assessing mutagenicity, has been conducted on this compound.

Table 3: Mutagenicity Data for this compound

| Test | Result | References |

| Ames Test | Not mutagenic | [1][5] |

Carcinogenicity

There is no conclusive evidence to suggest that this compound is carcinogenic. Studies on the related compound, sodium tungstate dihydrate, have shown no evidence of carcinogenic activity in male rats and female mice, and equivocal evidence in female rats and male mice.[7]

Reproductive Toxicity

Studies on sodium tungstate suggest that it does not have significant adverse effects on reproductive performance in rats.[8] However, some neurobehavioral effects in offspring have been observed at high doses.[1]

Specific Target Organ Toxicity (STOT)

-

Single Exposure: May cause respiratory irritation.[4]

-

Repeated Exposure: The primary target organs for repeated exposure to tungstates appear to be the kidneys.[7]

Ecotoxicity

This compound is harmful to aquatic life with long-lasting effects.

Table 4: Ecotoxicity Data for this compound

| Test Species | Endpoint | Value | References |

| Cyprinus carpio (Carp) | LC50 (96 h) | 420 mg/L | [1] |

| Daphnia magna (Water Flea) | EC50 (48 h) | 83 mg/L | [1] |

| Desmodesmus subspicatus (Algae) | EC50 (72 h) | > 79 mg/L | [1] |

LC50: The lethal concentration for 50% of the test population. EC50: The concentration that causes a response in 50% of the test population.

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for the key toxicological endpoints.

Acute Oral Toxicity (LD50) - Based on OECD Guideline 423 (Acute Toxic Class Method)

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure: A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the dose for the next step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Skin Irritation - Based on OECD Guideline 404

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Dose Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of skin and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation - Based on OECD Guideline 405

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

-

Procedure: The bacterial tester strains are exposed to the test substance at various concentrations.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Mandatory Visualizations

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Caption: A putative signaling pathway illustrating the potential mechanisms of sodium tungstate toxicity.

Handling Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[1]

-

Ensure that an eyewash station and safety shower are readily accessible.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][5]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with a particulate filter.[1]

Hygiene Measures

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Remove contaminated clothing and wash it before reuse.[3]

Emergency Procedures

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][5]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use any means suitable for extinguishing the surrounding fire. This compound itself is not flammable.[6]

-

Hazardous Combustion Products: May include tungsten oxides.[6]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[1]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Disposal: Dispose of waste and residues in accordance with local authority requirements.[5]

This guide is intended to provide a summary of the available toxicological data and safe handling procedures for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols. Researchers should always exercise caution and use appropriate protective measures when working with any chemical substance.

References

- 1. The potential reproductive, neurobehavioral and systemic effects of soluble sodium tungstate exposure in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mbresearch.com [mbresearch.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. nib.si [nib.si]

- 8. x-cellr8.com [x-cellr8.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to Sodium Metatungstate in Scientific Research

Introduction: The Advent of a Non-Toxic Heavy Liquid

This compound, also widely known as sodium polytungstate (SPT), is an inorganic salt with the chemical formula Na₆[H₂W₁₂O₄₀], often represented as 3Na₂WO₄·9WO₃·H₂O.[1] While the synthesis of tungstate compounds has a longer history, the introduction of this compound as a significant tool in scientific research is a relatively recent development. Its emergence in the 1980s marked a pivotal shift away from the use of hazardous and toxic heavy liquids for density-based separations.

Before the widespread adoption of this compound, researchers relied on substances like bromoform and methylene iodine for density gradient centrifugation and mineral separation.[2] These organic compounds, while effective, posed significant health risks, including carcinogenicity and toxicity, necessitating stringent safety protocols and specialized handling equipment such as fume hoods.[2][3]

The key breakthrough came in 1983-1984 when Plewinsky and Kamp introduced this compound as a novel, non-toxic medium for density gradient centrifugation.[2][4][5] This innovation offered a safe, effective, and environmentally friendly alternative. Aqueous solutions of this compound are non-toxic, non-flammable, odorless, and have a nearly neutral pH, making them far safer to handle in a laboratory setting.[1][2][4] This development was particularly impactful in fields like geology, paleontology, and soil science, where density separation is a fundamental technique.

Physicochemical Properties

The utility of this compound in scientific research is directly attributable to its unique physicochemical properties. Its high solubility in water allows for the preparation of dense, yet low-viscosity solutions. A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Chemical Formula | Na₆[H₂W₁₂O₄₀] or 3Na₂WO₄·9WO₃·H₂O | [1][6] |

| Molar Mass | 2986.13 g/mol | [6] |

| Appearance | White, crystalline powder or granulate | [1][6] |

| Maximum Density (Aqueous Solution) | 3.1 g/cm³ at 25°C | [1][2][6] |

| pH of Aqueous Solution | ~6 (neutral) | [2][4] |

| Refractive Index | ~1.5555 | [7] |

| Toxicity | Non-toxic | [1][2][4] |

| Solubility | Highly soluble in water | [1] |

Historical Timeline and Key Applications

The primary application of this compound stems from its ability to form dense aqueous solutions, making it an ideal medium for density-based separation techniques.

Caption: Key milestones in the adoption of this compound.

Density Gradient Centrifugation

Density gradient centrifugation is a technique used to separate particles based on their size, shape, and density.[8] this compound solutions are ideal for this purpose because their density can be precisely controlled.[2] The process involves creating a gradient of SPT solution in a centrifuge tube, with the density increasing from top to bottom. When a sample is centrifuged in this gradient, its components migrate to the point where their own density matches that of the surrounding solution (isopycnic centrifugation).[5] This method has been successfully used for:

-

Mineralogy and Geology: Separating different mineral species from crushed rock or soil samples.[4]

-

Paleontology: Extracting microfossils, such as conodonts, from insoluble rock residues.[3][4]

-

Archaeology and Anthropology: Assessing bone density to study preservation and degradation patterns in ancient samples.[9]

-

Soil Science: Fractionating soil components to study organo-mineral associations.[10]

Sink-Float Separation

A simpler application is the "sink-float" method, which is a form of gravity separation. A sample is placed into an SPT solution of a known density. Particles denser than the solution will sink, while those less dense will float.[11] This technique is highly effective for a binary separation of "heavy" and "light" mineral fractions and is a standard procedure in geological laboratories.[2][3] The non-toxic nature of SPT allows this to be performed on a benchtop without a fume hood, a significant advantage over older methods.[2]

Caption: Relationship between properties and applications.

Experimental Protocols

Protocol for Preparation of SPT Working Solution

This protocol describes how to prepare an aqueous solution of this compound to a desired density.

Materials:

-

This compound (solid powder or granulate)

-

Distilled or deionized water

-

Glass beaker or bottle

-

Magnetic stirrer and stir bar (optional)

-

Hydrometer or densitometer for density measurement

Procedure:

-

Initial Dissolution: To prepare a solution, dissolve solid this compound in deionized water.[12] For example, to obtain a solution with a density of 2.80 g/cm³, you would mix 820 g of solid SPT with 180 g of water.[2] Using an ultrasound bath can accelerate dissolution.[12]

-

Density Measurement: Stir until all solid has dissolved. Allow the solution to cool to room temperature (20-25°C) as density is temperature-dependent. Carefully measure the density using a hydrometer.

-

Density Adjustment:

-

To Decrease Density: Add small volumes of deionized water and stir until the target density is reached.[12]

-

To Increase Density: Gently heat the solution in a wide beaker to evaporate excess water. Do not exceed 60-70°C to prevent the precipitation of sodium tungstate.[2][12] Alternatively, add more solid SPT.

-

-

Storage: Store the prepared solution in a well-sealed glass or plastic container to prevent evaporation, which would alter its density.[12]

Protocol for Sink-Float Mineral Separation

This protocol outlines a general procedure for separating a sample into light and heavy fractions using an SPT solution.

Materials:

-

Prepared SPT working solution (e.g., at 2.78 g/cm³)

-

Separatory funnel with stopper

-

Dried sample material (e.g., crushed rock, sediment)

-

Beakers or evaporating dishes to collect fractions

-

Filter funnels and filter paper

-

Wash bottle with deionized water

-

Drying oven

Caption: General workflow for sink-float mineral separation.

Procedure:

-

Preparation: Set up a separatory funnel in a stand. Ensure the stopcock is closed and moves freely.

-

Loading: Pour the prepared SPT solution into the funnel. Add the dried sample material. The amount of sample should be small enough to not hinder particle settling.

-

Separation: Stopper the funnel and gently agitate to ensure all particles are wetted by the solution. Over a period of several hours, periodically stir the mixture to release any trapped particles.[3] Allow the mixture to stand undisturbed until a clear separation between the settled (sink) and floating (float) fractions is observed.

-

Fraction Collection:

-

Carefully open the stopcock and drain the lower "sink" fraction (heavy minerals) into a labeled beaker or dish.[3]

-

Drain the remaining "float" fraction (light minerals) through the top of the funnel or into a separate container to avoid contamination.

-

-

Washing and Recovery: Thoroughly wash both fractions with deionized water over a filter to remove all SPT solution. Collect the wash water, as the SPT can be reclaimed by evaporating the excess water.[2]

-

Drying: Dry the washed mineral fractions in an oven at a low temperature.

Conclusion

The discovery and application of this compound in scientific research represent a significant advancement in laboratory safety and efficiency. Its introduction provided a non-toxic, reusable, and highly effective medium for density-based separations, fundamentally changing workflows in geology, paleontology, soil science, and beyond. As research continues, the unique properties of this polyoxometalate will likely lead to its adoption in even more diverse scientific and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. d-nb.info [d-nb.info]

- 4. This compound: a new heavy-mineral separation medium for the extraction of conodonts from insoluble residues | Journal of Paleontology | Cambridge Core [cambridge.org]

- 5. This compound as a medium for measuring particle density using isopycnic density gradient ultracentrifugation | Semantic Scholar [semanticscholar.org]

- 6. heavy-liquid.com [heavy-liquid.com]

- 7. news.chinatungsten.com [news.chinatungsten.com]

- 8. Centrifugation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] The use of sodium polytungstate in heavy mineral separations | Semantic Scholar [semanticscholar.org]

- 11. heavy-liquid.com [heavy-liquid.com]

- 12. heavy-liquid.com [heavy-liquid.com]

An In-depth Technical Guide to Sodium Metatungstate as a Heavy Liquid for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metatungstate (SMT), also known as sodium polytungstate (SPT), is a polyanionic salt with the chemical formula Na₆[H₂W₁₂O₄₀].[1] It is a white, crystalline powder that is highly soluble in water, creating solutions of high density and relatively low viscosity.[1][2] These properties make it an invaluable tool in various scientific and industrial applications, particularly as a non-toxic and recyclable heavy liquid for density-based separations.[1][3] This technical guide provides a comprehensive overview of the core principles of this compound as a heavy liquid, its preparation, applications in mineralogical and biological separations, and protocols for its use and recovery.

Core Principles of this compound as a Heavy Liquid

The efficacy of this compound as a heavy liquid is rooted in its unique chemical structure and behavior in aqueous solutions. The large, spherical polyoxotungstate anion, [H₂W₁₂O₄₀]⁶⁻, is responsible for its high molecular weight (2985.99 g/mol ) and significant contribution to the density of its solutions.[1]

The fundamental principle of separation using SMT is based on Archimedes' principle. When a sample containing particles of varying densities is introduced into an SMT solution, particles with a density greater than the solution will sink, while those with a lower density will float. Particles with a density equal to that of the solution will remain suspended. This allows for the precise separation of materials based on their intrinsic densities.[4]

Several key properties of this compound make it an ideal heavy liquid:

-

High Density Range: SMT solutions can be prepared with a wide range of densities, typically from 1.0 g/cm³ to a maximum of 3.1 g/cm³.[1][5] This range is suitable for the separation of a vast array of minerals, microfossils, and biological materials.

-

Low Viscosity: Compared to other high-density salt solutions, SMT solutions exhibit relatively low viscosity, which facilitates faster and more efficient separations, especially for fine particles.[1][2] However, it is important to note that viscosity increases significantly at higher densities.[5]

-

Non-Toxicity: Unlike traditional heavy liquids such as bromoform and tetrabromoethane, which are toxic and hazardous, this compound is considered non-toxic, making it a safer alternative in the laboratory.[1][5]

-

pH Neutrality and Stability: SMT solutions are nearly neutral (pH ~6-7) and are stable over a wide pH range, which minimizes the risk of chemical reactions with the samples being separated.[5]

-

Reusability: this compound is water-soluble and can be easily recovered from the separated fractions and recycled, making it a cost-effective and environmentally friendly option.[6]

Chemical and Physical Properties

The relationship between the concentration of this compound in an aqueous solution and the resulting density and viscosity is critical for preparing solutions for specific separation tasks. The following tables summarize these quantitative relationships.

Table 1: Density of this compound Solutions at 20°C [5]

| Mass Percent of SMT (%) | Density (g/cm³) |

| 10 | 1.18 |

| 20 | 1.39 |

| 30 | 1.63 |

| 40 | 1.90 |

| 50 | 2.18 |

| 60 | 2.47 |

| 70 | 2.75 |

| 80 | 3.00 |

| 82 | 3.10 |

Table 2: Viscosity of this compound Solutions at 25°C [5]

| Density (g/cm³) | Viscosity (cP) |

| 1.5 | ~2 |

| 2.0 | ~5 |

| 2.5 | ~10 |

| 2.8 | ~20 |

| 3.0 | ~40 |

Experimental Protocols

Preparation of this compound Solutions

This protocol outlines the steps to prepare an SMT solution of a desired density.

Materials:

-

This compound (solid powder)

-

Distilled or deionized water

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Hydrometer or densitometer for density measurement

Procedure:

-

Determine the required amounts of SMT and water: Use the data from Table 1 to estimate the mass of SMT powder and the volume of water needed to achieve the target density. For example, to prepare a solution with a density of approximately 2.75 g/cm³, you would use 70% SMT by mass.[5]

-

Dissolution: Place the calculated volume of distilled or deionized water into a beaker with a magnetic stir bar. While stirring, slowly add the SMT powder in portions to the water. Do not add water to the solid SMT, as this can lead to the formation of clumps that are difficult to dissolve.[6]

-

Heating (Optional): Gentle heating (not exceeding 60°C) can expedite the dissolution process for highly concentrated solutions.[7]

-

Density Verification: Allow the solution to cool to room temperature. Use a calibrated hydrometer or densitometer to accurately measure the density of the solution.

-

Density Adjustment:

-

If the density is too low, add more SMT powder in small increments until the desired density is reached.

-

If the density is too high, add small amounts of distilled or deionized water to dilute the solution.

-

-

Storage: Store the prepared SMT solution in a sealed container to prevent evaporation, which would alter its density.

Heavy Mineral Separation using a Separatory Funnel

This protocol details the separation of heavy minerals from a lighter matrix using a separatory funnel.

Materials:

-

Prepared this compound solution of the desired density

-

Separatory funnel with a stand

-

Sample containing a mixture of heavy and light minerals (crushed and sieved)

-

Beakers or flasks for collecting the separated fractions

-

Filter paper and funnel

-

Wash bottle with distilled or deionized water

-

Stirring rod

Procedure:

-

Sample Preparation: Ensure the sample is dry and has been sieved to an appropriate particle size. For fine-grained samples, a centrifuge-based method may be more effective.[5]

-

Setup: Mount the separatory funnel securely in a stand. Place a beaker or flask with a filter funnel beneath the separatory funnel to collect the heavy fraction.

-

Filling the Funnel: Close the stopcock of the separatory funnel and fill it approximately two-thirds full with the prepared SMT solution.[2]

-

Introducing the Sample: Carefully pour the mineral sample into the separatory funnel.

-

Agitation: Vigorously stir the mixture with a stirring rod to ensure all particles are wetted by the SMT solution and to break up any clumps.[5]

-

Separation: Allow the mixture to stand undisturbed. Heavier minerals will sink to the bottom of the funnel, while lighter minerals will float on the surface. The settling time will vary depending on the particle size and the viscosity of the SMT solution, ranging from a few minutes to several hours.

-

Collecting the Heavy Fraction: Once a clear separation is observed, carefully open the stopcock to drain the settled heavy minerals and a small amount of the SMT solution into the collection beaker. Close the stopcock as soon as the heavy fraction has been collected to avoid losing the light fraction.[2]

-

Collecting the Light Fraction: Place a second clean beaker and filter funnel under the separatory funnel. Open the stopcock and drain the remaining SMT solution and the floating light minerals.

-

Washing: Wash the collected heavy and light mineral fractions with distilled or deionized water to remove any residual SMT solution.

-

Drying: Dry the separated mineral fractions in an oven at a low temperature.

Density Gradient Centrifugation for Biological Samples (Generalized Protocol)

This generalized protocol describes the separation of biological materials like cells or organelles using a density gradient of this compound. Note: This protocol should be optimized for specific cell types and applications.

Materials:

-

Sterile this compound solutions of varying densities

-

Centrifuge tubes

-

Centrifuge with a swinging-bucket rotor

-

Biological sample (e.g., cell suspension)

-

Pipettes

-

Buffer solution (e.g., PBS)

Procedure:

-

Gradient Preparation: Create a discontinuous (step) or continuous density gradient in a centrifuge tube.

-

Step Gradient: Carefully layer SMT solutions of decreasing density on top of each other, starting with the highest density at the bottom of the tube.

-

Continuous Gradient: Use a gradient maker to create a linear gradient from a high-density to a low-density SMT solution.

-

-

Sample Loading: Carefully layer the biological sample on top of the prepared density gradient.

-

Centrifugation: Place the centrifuge tubes in the swinging-bucket rotor and centrifuge at the appropriate speed and for the required duration. The optimal centrifugation parameters will depend on the specific sample and must be determined empirically.

-

Fraction Collection: After centrifugation, distinct bands of separated components will be visible at different levels within the gradient. Carefully collect these fractions by pipetting from the top of the tube or by puncturing the bottom of the tube and collecting the fractions as they drip out.

-

Washing: Wash the collected fractions with an appropriate buffer solution to remove the SMT. This typically involves pelleting the cells or particles by centrifugation and resuspending them in fresh buffer.

Recovery and Recycling of this compound Solution

This protocol outlines the process for recovering and reusing the SMT solution after a separation experiment.

Materials:

-

Used SMT solution containing suspended particles

-

Filter apparatus (e.g., Buchner funnel with vacuum flask)

-

Filter paper (e.g., Whatman No. 1 or equivalent)

-

Evaporating dish or beaker

-

Hot plate or oven (temperature controlled)

-

Hydrometer or densitometer

Procedure:

-

Filtration: Filter the used SMT solution through a filter paper to remove all solid particles. A vacuum filtration setup can expedite this process.[7]

-

Evaporation: To increase the density of the diluted SMT solution (from washing steps), evaporate the excess water. Place the filtered solution in an evaporating dish or beaker and heat it gently on a hot plate or in an oven. The temperature should not exceed 60-70°C to prevent the precipitation of sodium tungstate.[7]

-

Density Monitoring: Periodically check the density of the solution using a hydrometer or densitometer as it concentrates.

-

Final Adjustment: Once the desired density is reached, allow the solution to cool to room temperature. Make any final adjustments by adding a small amount of distilled water if the density is too high.

-

Storage: Store the recycled SMT solution in a sealed container for future use.

Mandatory Visualizations

Caption: Figure 1: Core Principle of this compound.

Caption: Figure 2: Workflow for Preparing SMT Solutions.

Caption: Figure 3: Experimental Workflow for Mineral Separation.

Caption: Figure 4: Workflow for SMT Solution Recycling.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Establishing a density-based method to separate proliferating and senescent cells from bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Results for "Density-gradient Centrifugation" | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. mdpi.com [mdpi.com]

- 7. 推荐单核细胞标准分离方法 [sigmaaldrich.com]

The Catalytic Prowess of Sodium Metatungstate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Catalytic Activity, Mechanisms, and Practical Applications of Sodium Metatungstate in Organic Synthesis and Drug Development.

This compound, a polyoxometalate with the formula Na₆[H₂W₁₂O₄₀], is a versatile and highly water-soluble inorganic compound.[1][2] While traditionally utilized in dense aqueous solutions for mineral separation, its catalytic potential is a growing area of interest for researchers in organic synthesis and drug development.[3] This technical guide provides a comprehensive overview of the catalytic activity of this compound, focusing on its role in key organic transformations and its emerging applications in the pharmaceutical landscape.

Core Catalytic Activities of this compound

This compound and its derivatives serve as efficient catalysts, primarily in oxidation reactions, leveraging the ability of tungsten to form active peroxo species. It can also function as a precursor for the synthesis of other catalytically active tungsten-based materials.[4][5]

Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound, in conjunction with an oxidant like hydrogen peroxide (H₂O₂), provides a green and efficient catalytic system for this purpose.[6][7]

Mechanism of Action: The catalytic cycle for the oxidation of alcohols is believed to involve the formation of a tetraperoxotungstate species, [W(O₂)₄]²⁻, upon reaction of the tungstate with hydrogen peroxide.[6] This peroxo-rich species is a powerful oxidizing agent that facilitates the transfer of an oxygen atom to the alcohol substrate.

Epoxidation of Alkenes

The epoxidation of alkenes to form epoxides is a critical reaction in the synthesis of fine chemicals and pharmaceuticals. This compound can catalyze this transformation using hydrogen peroxide as a green oxidant.[3][8]

Mechanism of Action: The mechanism involves the formation of peroxotungstate species, which act as electrophilic oxygen transfer agents to the nucleophilic double bond of the alkene. The reaction proceeds through a concerted mechanism, leading to the formation of the epoxide and regeneration of the tungstate catalyst.[5][9][10]

Hydrolysis of Esters

While specific quantitative data for this compound-catalyzed ester hydrolysis is not extensively documented, polyoxometalates, in general, can act as Lewis acid catalysts to facilitate this reaction. The hydrolysis of esters is a reversible reaction that yields a carboxylic acid and an alcohol.[11][12]

General Mechanism: The acid-catalyzed hydrolysis of an ester typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Synthesis of Heterocycles

This compound can serve as a precursor for the synthesis of tungsten-based nanocatalysts that are effective in the synthesis of heterocyclic compounds like quinoxalines.[3][13] Quinoxalines are an important class of nitrogen-containing heterocycles with diverse pharmacological activities.[13] The synthesis typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Quantitative Catalytic Performance

The efficiency of a catalyst is paramount. The following tables summarize the available quantitative data on the catalytic performance of sodium tungstate in key reactions.

Table 1: Oxidation of Alcohols Catalyzed by Sodium Tungstate

| Substrate | Product | Catalyst System | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| 2-Octanol | 2-Octanone | Na₂WO₄·2H₂O / H₂O₂ in DMA | 90 | 3 | - | - | - | [1] |

| 2-Ethyl-1,3-hexanediol | - | Na₂WO₄·2H₂O / H₂O₂ in DMA | 90 | 4 | - | - | 90 | [1] |

| Terpenic Alcohols (e.g., Borneol) | Corresponding Carbonyls (e.g., Camphor) | Na₂WO₄ / H₂O₂ | 70 | 2 | High | High | - | [7] |

| Benzyl Alcohol | Benzaldehyde | Ru(0) supported on Alumina | 90 | 24 | 62 | 100 | - | [14] |

Note: DMA = N,N-dimethylacetamide. Data for benzyl alcohol is with a catalyst derived from a tungsten precursor, included for comparative purposes.

Table 2: Epoxidation of Alkenes with Tungsten-Based Catalysts

| Substrate | Catalyst System | Oxidant | TOF (h⁻¹) | Remarks | Reference |

| Cyclohexene | (TBA)₂[SeO₄{WO(O₂)₂}₂] | H₂O₂ | 210 | Dinuclear peroxotungstate catalyst. | [4] |

| Alkenes | Transition metal substituted polyoxometalates | O₂ | - | General process described. | [15] |

Note: TOF = Turnover Frequency. TBA = Tetra-n-butylammonium. Specific quantitative data for this compound was limited in the reviewed literature.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for reactions catalyzed by sodium tungstate.

Protocol: Oxidation of a Secondary Alcohol (e.g., 2-Octanol)[1]

-

Reagent Preparation: Dissolve 25.3 mg (0.077 mmol) of sodium tungstate dihydrate in 1.05 g (9.3 mmol) of 30% hydrogen peroxide solution to prepare the mixed reagent.

-

Reaction Setup: In a reaction vessel, mix 1.0 g (7.7 mmol) of 2-octanol with 18 mL of N,N-dimethylacetamide (DMA).

-

Reaction Execution: Add the prepared mixed reagent to the alcohol solution and heat the mixture to 90°C.

-

Reaction Monitoring: Maintain the reaction at 90°C for 3 hours, monitoring the progress by a suitable analytical technique (e.g., GC-MS).

-

Work-up and Analysis: After completion, cool the reaction mixture and perform an appropriate work-up (e.g., extraction) to isolate and quantify the product.

Protocol: General Procedure for Epoxidation of Alkenes

-

Catalyst Preparation: In a reaction flask, dissolve a catalytic amount of this compound in a suitable solvent (e.g., acetonitrile or a biphasic system).

-

Reaction Setup: Add the alkene substrate to the catalyst solution.

-

Reaction Execution: Slowly add a stoichiometric amount of hydrogen peroxide (e.g., 30% aqueous solution) to the reaction mixture while maintaining a controlled temperature (e.g., 0-25°C).

-

Reaction Monitoring: Stir the reaction mixture vigorously and monitor the disappearance of the alkene by TLC or GC.

-

Work-up and Purification: Upon completion, quench any remaining peroxide, extract the product with an organic solvent, and purify by column chromatography.

Protocol: General Procedure for Hydrolysis of Esters[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the ester and a dilute aqueous solution of the acid catalyst (for which this compound could be investigated as a replacement or co-catalyst).

-

Reaction Execution: Heat the mixture to reflux for a specified period.

-

Work-up: Cool the reaction mixture. If the products are volatile, they can be separated by distillation. Otherwise, extraction and subsequent purification steps are necessary.

Protocol: General Procedure for Synthesis of Quinoxalines[16]

-

Reaction Setup: To a solution of an o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol or toluene), add a 1,2-dicarbonyl compound (1 mmol).

-

Catalyst Addition: Add a catalytic amount of the tungsten-based catalyst (prepared from this compound).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating.

-

Product Isolation: Monitor the reaction by TLC. Upon completion, the product may precipitate or can be isolated by evaporation of the solvent followed by recrystallization or column chromatography.

Relevance in Drug Development

The catalytic activities of this compound and related polyoxometalates have direct implications for drug development.

Synthesis of Drug Intermediates

The oxidation, epoxidation, and heterocycle synthesis reactions catalyzed by this compound are fundamental steps in the synthesis of numerous active pharmaceutical ingredients (APIs). The use of a green, efficient, and potentially recyclable catalyst is highly desirable in pharmaceutical manufacturing.[16][17]

Enzyme Inhibition

Polyoxotungstates, including this compound, have been identified as potent and selective inhibitors of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).[9] These enzymes play a crucial role in purinergic signaling and are implicated in various physiological and pathological processes. The development of NTPDase inhibitors is a promising avenue for therapeutic intervention in areas such as inflammation, thrombosis, and cancer.

Conclusion

This compound is a promising and versatile catalyst with significant potential in organic synthesis and drug development. Its ability to catalyze key transformations under relatively mild and green conditions makes it an attractive alternative to traditional reagents. Further research into expanding its substrate scope, optimizing reaction conditions, and elucidating detailed reaction mechanisms will undoubtedly unlock its full potential for the scientific and pharmaceutical communities. The recyclability of this catalyst also presents a significant advantage in the context of sustainable chemistry.[18][19]

References

- 1. EP1757573A1 - Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ias.ac.in [ias.ac.in]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina [mdpi.com]

- 15. US6229028B1 - Process for the epoxidation of alkenes - Google Patents [patents.google.com]

- 16. longdom.org [longdom.org]

- 17. Recyclable Catalysts for Alkyne Functionalization | NSF Public Access Repository [par.nsf.gov]

- 18. anl.gov [anl.gov]

- 19. Recycling of sodium polytungstate used in soil organic matter studies. (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Application Note & Protocol: Preparation of Stable Sodium Metatungstate Solutions for Specific Density Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium metatungstate (SMT), also known as sodium polytungstate (SPT), is an inorganic salt with the formula Na₆[H₂W₁₂O₄₀]. Its high solubility in water allows for the preparation of aqueous solutions with densities up to 3.1 g/cm³.[1][2][3][4][5][6][7][8] These "heavy liquids" are non-toxic, non-flammable, and odorless, making them a safer alternative to hazardous organic solvents like bromoform and methylene iodine for various laboratory applications.[2] This document provides a detailed protocol for preparing stable this compound solutions of a desired specific density, outlines factors affecting stability, and offers troubleshooting guidance.

Key Applications:

-

Density Gradient Centrifugation: Separation of cells, macromolecules, and other biological particles.[2]

-

Sink-Float Analysis: Mineral and particle separation based on density.[1][2]

-

Density Fractionation: Widely used in soil science and for studying organic matter.[5][9][10]

Quantitative Data Summary

The density of a this compound solution is directly proportional to its concentration in water. The following table summarizes the relationship between mass percent and density at 20-25°C.

| Mass Percent of SMT (%) | Density (g/cm³) |

| 82 | 2.80[11] |

| Varies (up to saturation) | 1.0 to 3.1[2][4][11] |

| Saturated Solution | 3.1[2][3][4][7][8][11] |

The viscosity of the solution increases with density, particularly above 2.5 g/cm³.[3][4][6] For high-density solutions, centrifugation may be necessary to accelerate particle separation.[3][12]

Experimental Protocols

Materials and Equipment:

-

This compound (solid powder or granules)

-

Glass, plastic, or stainless steel beakers and storage containers[3][7][8]

-

Calibrated hydrometer or densitometer for density measurement

-

pH meter or pH indicator strips

-

0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

-

Hot plate with temperature control (optional, for increasing density)

-

Filtration apparatus (optional, for clarifying used solutions)

Protocol 1: Preparation of a this compound Solution of a Specific Density from Solid

This protocol describes the preparation of a this compound solution to a target density by dissolving the solid salt in water.

-

Determine the required mass of SMT and water. Based on the desired density, consult a density-concentration chart. For example, to prepare 100 g of a solution with a density of 2.80 g/cm³, you would need 82 g of SMT and 18 g of distilled water.[11]

-

Dissolution. Add the pre-weighed distilled or deionized water to a clean beaker. While stirring continuously with a magnetic stirrer, slowly add the this compound powder. An ultrasonic bath can also be used to facilitate dissolution.[7][8]

-

Ensure complete dissolution. Continue stirring until all the solid has dissolved. The resulting solution should be clear to slightly yellowish-green.[1][8]

-

Measure the density. Allow the solution to cool to room temperature (20-25°C). Carefully place a calibrated hydrometer into the solution or use a densitometer to measure the density.

-

Adjust the density (if necessary).

-

To decrease density: Add small increments of distilled or deionized water and re-measure the density until the target is reached.[7]

-

To increase density: Add small amounts of solid this compound and stir until dissolved. Alternatively, gently heat the solution to a maximum of 70°C to evaporate excess water.[7][8][11] Caution: Do not boil the solution, as this can cause crystallization.[7]

-

-

Measure and adjust the pH. The optimal pH for long-term stability is between 2 and 3.[4][7][8] Measure the pH of the solution. If necessary, add a few drops of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise it.[7][8] Re-measure the pH after each addition.

-

Storage. Store the final solution in a well-sealed glass, plastic, or stainless steel container at room temperature.[3][7][8][13]

Protocol 2: Adjusting the Density of a Pre-existing this compound Solution

This protocol outlines how to modify the density of an existing SMT solution.

-

Measure the initial density and pH of the stock solution as described in Protocol 1.

-

To decrease density: Add distilled or deionized water in small, measured volumes. Stir thoroughly after each addition and re-measure the density until the desired value is achieved.[7]

-

To increase density:

-

Method A (Adding Solid): Gradually add solid this compound to the solution while stirring until it is fully dissolved. Re-measure the density.

-

Method B (Evaporation): Place the solution in a beaker with a large surface area on a hot plate set to a maximum of 70°C.[7][8][11] Allow water to evaporate, periodically cooling a sample to room temperature to check the density. Avoid boiling to prevent crystallization.[7]

-

-

Final pH adjustment and storage. Once the target density is reached, verify that the pH is between 2 and 3 for optimal stability.[7][8] Adjust if necessary and store as described in Protocol 1.

Factors Affecting Solution Stability and Troubleshooting

-

pH: The pH of the solution is critical for long-term stability. A pH between 2 and 3 is recommended.[4][7][8] While the pH can be temporarily adjusted for specific experiments, it should be returned to this acidic range for storage.[7][8]

-

Temperature: While the solid salt is stable at room temperature, high temperatures (>70°C) during preparation or concentration can lead to unwanted precipitation of sodium tungstate.[7][11]

-

Crystallization: Supersaturated solutions can crystallize, especially if the temperature drops or if evaporation is too rapid.[11][12] If crystals form, they can be redissolved by gentle heating and the addition of a small amount of distilled water.

-

Contamination: Use only distilled or deionized water. Contact with reducing agents (e.g., some metals) can cause a blue discoloration; this can often be reversed by adding a few drops of hydrogen peroxide.[3][7][8] Samples containing water-soluble ions like Pb²⁺, Ag⁺, Sn²⁺, and Ba²⁺ may cause precipitation and should be washed before immersion.[7]

Visualizations

References

- 1. heavy-liquid.com [heavy-liquid.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. msuweb.montclair.edu [msuweb.montclair.edu]

- 4. spt [sometu.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. heavy-liquid.com [heavy-liquid.com]

- 8. imbros.com.au [imbros.com.au]

- 9. selleckchem.com [selleckchem.com]

- 10. Selleck Chemical LLC this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. faq [sometu.de]

- 13. physics.purdue.edu [physics.purdue.edu]

Application Notes and Protocols for Heavy Mineral Separation Using Sodium Metatungstate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of sodium metatungstate (SMT), also known as sodium polytungstate (SPT), for the separation of heavy minerals from sediment samples. SMT is a non-toxic and reusable heavy liquid, offering a safer and more environmentally friendly alternative to traditional hazardous heavy liquids like bromoform and tetrabromoethane.[1][2][3][4]

Introduction to this compound (SMT)

This compound (Na₆[H₂W₁₂O₄₀]) is an inorganic salt that, when dissolved in water, can create solutions with a wide range of densities, from 1.0 g/cm³ up to a maximum of 3.1 g/cm³.[1][2][3] This property makes it an excellent medium for density gradient separation of minerals.[1][5] Materials with a density greater than the SMT solution will sink, while those with a lower density will float.[6] This technique is widely used in geology, paleontology, and soil sciences for isolating specific mineral fractions for further analysis.[1][7]

Key Advantages of this compound:

-

Non-toxic: SMT is considered non-toxic, significantly reducing health risks compared to halogenated hydrocarbons.[1][2][3]

-

Reusable: The solution can be recovered, cleaned, and reused, making it cost-effective over time.[2][7]

-

Low Viscosity at Lower Densities: SMT solutions have a relatively low viscosity, which allows for efficient separation.[1][3] However, viscosity increases significantly at higher densities.[6][8]

-

Water-Soluble: Spills can be easily cleaned with water, and the separated minerals can be washed with deionized water.[2]

-

Stable: It is stable at room temperature and has a nearly neutral pH in solution.[1][2]

Health and Safety Precautions

While SMT is considered non-toxic, it is still a chemical and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[7] In case of eye contact, rinse cautiously with water for several minutes.[9][10]

-

Handling: Avoid ingestion and inhalation.[11] Wash hands thoroughly after handling.[9]

-

Spills: Clean up spills immediately.[12] Due to its water solubility, spills can be diluted with water and wiped up.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9] Although less harmful than other heavy liquids, it can be harmful to aquatic life with long-lasting effects.[10][11][12][13]

Quantitative Data

The following tables summarize key quantitative data for the preparation and use of this compound solutions.

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Na₆[H₂W₁₂O₄₀] or 3Na₂WO₄·9WO₃·H₂O | [1][3] |

| Molecular Weight | ~2986 g/mol | [7][10] |

| Maximum Achievable Density | 3.1 g/cm³ | [1][2][3] |

| pH of Solution | Approximately 6 (nearly neutral) | [1][2] |

| Appearance | White crystalline powder | [3][7] |

| Solubility | Highly soluble in water | [3] |

Table 2: Preparation of this compound Solutions of Varying Densities

| Desired Density (g/cm³) | Mass Percent of SMT Powder | Grams of SMT Powder per 100 mL Water (approx.) | Reference(s) |

| 2.80 | 82% | 455 | [2] |

| 2.89 | - | Used for fine-grained sand samples | [14] |

| 2.90 | - | 833 g in 155 g of distilled water | [15] |

Note: The exact amount of SMT powder required may vary slightly depending on the specific batch and hydration state of the salt. It is always recommended to verify the final density with a hydrometer or by weighing a known volume.

Table 3: Comparison of Separation Times

| Heavy Liquid | Density Range (g/cm³) | Average Separation Time | Reference(s) |

| This compound | < 3.0 | ~30 minutes | [2] |

| This compound | > 3.0 | ~1 hour 40 minutes | [2] |

| Bromoform | ~2.89 | ~15 minutes | [2] |

| Methylene Iodide | > 3.0 | ~15 minutes | [2] |

Experimental Protocols

This section provides detailed step-by-step protocols for heavy mineral separation using this compound.

-

Determine Required Density: Decide on the target density for your separation based on the minerals of interest. Most heavy mineral suites are separated at a density of 2.85 g/mL to 2.90 g/mL.[6][15]

-

Weigh SMT Powder: Accurately weigh the required amount of this compound powder.

-

Dissolution: In a beaker, add the SMT powder to deionized or distilled water.[2] It is recommended to add the powder to the water gradually while stirring continuously with a magnetic stirrer.[15]

-

Density Check: Once the powder is fully dissolved, allow the solution to cool to room temperature. Measure the density using a calibrated hydrometer or by accurately weighing a known volume (e.g., in a pycnometer).

-

Density Adjustment:

-

Storage: Store the prepared solution in a sealed container to prevent evaporation and changes in density.[2]

-

Sample Preparation:

-

Ensure the sediment sample is dry.[2]

-

Sieve the sample to the desired grain size fraction.[2] For fine-grained samples (<200 mesh or 0.074mm), a centrifuge method is recommended.[2][16]

-

Wash the sample with water to remove fine clay and soluble salts that may react with the SMT solution.[2] For samples containing carbonates (calcite, dolomite), a pre-treatment with dilute HCl may be necessary, followed by thorough washing with distilled water.[2]

-

-

Separation:

-

Pour the prepared SMT solution into a separatory funnel.[2]

-

Slowly add the dried sediment sample to the funnel and stir gently to ensure all grains are wetted by the solution.[2][17]

-

Allow the mixture to stand undisturbed for the separation to occur. The time required will depend on the density of the solution and the grain size of the sample (see Table 3).[2] Heavier minerals will sink to the bottom, while lighter minerals will float.

-

-

Collection of Heavy Minerals (Sink Fraction):

-

Once a clear separation is observed, carefully open the stopcock of the separatory funnel to drain the heavy mineral fraction into a filter funnel lined with appropriate filter paper.[17]

-

Close the stopcock before the light mineral fraction reaches the bottom.

-

-

Collection of Light Minerals (Float Fraction):

-

Place a second filter funnel with filter paper under the separatory funnel and drain the remaining solution and the light mineral fraction.[17]

-

-

Washing:

-

Wash both the heavy and light mineral fractions thoroughly with deionized water to remove all traces of the SMT solution. Collect the wash water for SMT recovery.

-

-

Drying and Weighing:

-

Dry the separated mineral fractions in an oven at a low temperature (e.g., 60°C).

-

Once completely dry, weigh each fraction.

-

-

Collection: Collect all the used SMT solution and the initial washings from the mineral fractions.[2]

-

Filtration: Filter the collected solution to remove any suspended fine particles.[2] A microfilter system can be effective.[2]

-